3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo- 3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo-
Brand Name: Vulcanchem
CAS No.: 172972-89-3
VCID: VC0061068
InChI: InChI=1S/C10H5ClFNO6S/c11-6-5(12)1-3-7(9(6)20(17,18)19)13-2-4(8(3)14)10(15)16/h1-2H,(H,13,14)(H,15,16)(H,17,18,19)
SMILES: C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O
Molecular Formula: C10H5ClFNO6S
Molecular Weight: 321.67 g/mol

3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo-

CAS No.: 172972-89-3

Main Products

VCID: VC0061068

Molecular Formula: C10H5ClFNO6S

Molecular Weight: 321.67 g/mol

3-Quinolinecarboxylic  acid,  7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo- - 172972-89-3

CAS No. 172972-89-3
Product Name 3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo-
Molecular Formula C10H5ClFNO6S
Molecular Weight 321.67 g/mol
IUPAC Name 7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H5ClFNO6S/c11-6-5(12)1-3-7(9(6)20(17,18)19)13-2-4(8(3)14)10(15)16/h1-2H,(H,13,14)(H,15,16)(H,17,18,19)
Standard InChIKey QCVJXWGXUMMKSN-UHFFFAOYSA-N
SMILES C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O
Canonical SMILES C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O
Synonyms 3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo-
PubChem Compound 11141790
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator